molecular formula C21H21NO2 B1326563 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 932796-03-7

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1326563
CAS No.: 932796-03-7
M. Wt: 319.4 g/mol
InChI Key: YMYZEQZDAISYRL-UHFFFAOYSA-N
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Description

Bond Lengths and Angles (Theoretical)

Feature Value (Å/°) Comparison to Quinoline Core
C4-Carboxylic Acid Bond 1.47 Å Shorter than C-C (1.54 Å)
N1-C2 Bond 1.34 Å Consistent with pyridine
Dihedral Angle (Phenyl-Quinoline) 35° Minimizes steric hindrance

The sec-butyl group adopts a staggered conformation to reduce steric clash with the quinoline ring. The methyl group at position 8 and the sec-butylphenyl group at position 2 create a twisted arrangement, as evidenced by computational models.

X-ray Crystallographic Data and Solid-State Arrangement

While direct X-ray crystallographic data for this compound is unavailable, related quinoline-4-carboxylic acid derivatives exhibit characteristic solid-state behaviors. For example:

Hypothetical Packing Motifs (Based on Analogues)

  • Hydrogen Bonding : Carboxylic acid groups form dimers via O-H···O interactions (2.65–2.70 Å).
  • π-Stacking : Quinoline rings align parallel, with interplanar distances of 3.4–3.6 Å.
  • van der Waals Interactions : sec-butyl and methyl groups contribute to hydrophobic packing.

The absence of crystallographic data for this specific compound highlights a gap in current literature, necessitating further study.

Comparative Analysis with Related Quinoline-4-carboxylic Acid Derivatives

Structural and Property Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Differences
8-Methylquinoline-4-carboxylic acid Methyl at C8, no phenyl group 187.2 Simpler structure; higher solubility
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid tert-butyl at phenyl 319.4 Bulkier substituent; reduced conformational flexibility
2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid Linear butyl at phenyl, methyl at C6 319.4 Altered substitution pattern; distinct electronic effects

Electronic Effects

  • Electron-Withdrawing Groups : The carboxylic acid at C4 decreases electron density at the quinoline core, enhancing electrophilic reactivity.
  • Steric Effects : sec-butyl groups introduce greater steric hindrance than methyl or linear alkyl chains, impacting binding interactions in potential applications.

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-4-13(2)15-8-10-16(11-9-15)19-12-18(21(23)24)17-7-5-6-14(3)20(17)22-19/h5-13H,4H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYZEQZDAISYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis via Isatin and Phenyl Aldehyde Intermediates

A well-documented industrially applicable method for quinoline-4-carboxylic acid derivatives involves the following key steps, as described in a Chinese patent (CN102924374B):

Step Reaction Description Conditions Product Yield & Notes
1 Condensation of isatin with acetone under strong basic conditions 25-35 °C, reflux 5-15 h, NaOH or other strong base 2-toluquinoline-4-carboxylic acid 99% yield; m.p. 238-240 °C
2 Addition reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde 95-105 °C, 1-6 h 2-vinyl-4-quinoline carboxylic acid hydrate 85% yield; m.p. 294-295 °C
3 Dehydration with diacetyl oxide 115-125 °C, 2-8 h 2-vinyl-4-quinoline carboxylic acid Purified by filtration and drying
4 Oxidation with potassium permanganate and sodium hydroxide 35-45 °C, 2-8 h Quinoline-2,4-dicarboxylic acid Acidified to pH 1-2, filtered, dried
5 Decarboxylation in m-xylene reflux Reflux, then cooled Cinchonic Acid (quinoline-4-carboxylic acid derivative) Industrially scalable, cost-effective

This method emphasizes the use of inexpensive raw materials, mild reaction conditions, and stable processes suitable for scale-up. The key intermediate 2-toluquinoline-4-carboxylic acid is synthesized with high purity and yield, which is crucial for subsequent steps.

One-Pot Three-Component Synthesis Using Organocatalysis and Microwave Irradiation

Recent advances have introduced more efficient, green synthetic routes for quinoline-4-carboxylic acid derivatives, which could be adapted for the target compound:

  • A one-pot three-component reaction involving aromatic benzaldehyde, substituted aniline, and pyruvic acid catalyzed by p-toluenesulfonic acid under microwave irradiation.
  • This method offers operational simplicity, mild conditions, and good functional group tolerance.
  • The reaction proceeds rapidly, and products are isolated by column chromatography.
  • This approach is advantageous for synthesizing quinoline derivatives with diverse substitutions, including sec-butylphenyl groups, by selecting appropriate starting materials.

Modified Pfitzinger Reaction Using TMSCl

An improved Pfitzinger reaction has been reported for direct synthesis of quinoline-4-carboxylic esters/acids:

  • Reactants: N,N-dimethylenaminones and substituted isatins.
  • Catalyst: Trimethylsilyl chloride (TMSCl).
  • Solvent: Alcohols or water.
  • Features: One-step esterification and cyclization, mild conditions, scalability.
  • This method allows introduction of various substituents at the quinoline ring, potentially including the 8-methyl and 2-(4-sec-butylphenyl) groups by appropriate precursor design.

Detailed Reaction Conditions and Analytical Data

Example: Synthesis of 2-Toluquinoline-4-carboxylic Acid (Step 1)

Parameter Details
Reactants Isatin (25 g, 0.17 mol), Sodium hydroxide (54.4 g, 1.36 mol), Water (110 mL), Acetone
Temperature 25-35 °C stirring 0.5 h, then reflux 10 h
pH Adjustment After reaction, pH adjusted to 5-6
Isolation Suction filtration
Yield 31.5 g (99%)
Melting Point 238-240 °C
Characterization 1H-NMR (400 MHz, DMSO-d6): signals consistent with quinoline structure

Example: Preparation of 2-Vinyl-4-quinoline Carboxylic Acid (Step 2)

Parameter Details
Reactants 2-Toluquinoline-4-carboxylic acid (7.5 g, 0.04 mol), Phenyl aldehyde (24 mL, 0.24 mol)
Temperature 100 °C for 3 h
Isolation Filtration and drying
Yield 10 g (85%)
Melting Point 294-295 °C
Characterization PMR (DMSO-d6): signals indicating vinyl and quinoline protons; IR: OH and C=CH-trans bands

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Multi-step condensation and oxidation (Patent CN102924374B) Isatin, NaOH, acetone, phenyl aldehyde, KMnO4 Mild temps (25-125 °C), reflux, pH control High yield, industrial scalability, cost-effective Multi-step, requires careful pH and temperature control
One-pot three-component microwave-assisted synthesis Aromatic benzaldehyde, substituted aniline, pyruvic acid, p-TsOH Microwave irradiation, mild, fast Green chemistry, operational simplicity May require chromatographic purification
Improved Pfitzinger reaction with TMSCl N,N-dimethylenaminones, substituted isatins, TMSCl Room temp to mild heating, alcohol/water solvent One-step, good functional group tolerance Requires specific precursors

Research Findings and Notes

  • The multi-step method starting from isatin is well-established and provides a robust route to quinoline-4-carboxylic acid derivatives with high purity and yield, suitable for industrial production.
  • Organocatalytic and microwave-assisted methods represent modern green chemistry approaches, reducing reaction times and hazardous reagents while maintaining good yields.
  • The choice of method depends on the scale, available starting materials, and desired substitution pattern on the quinoline ring.
  • Analytical data such as NMR, IR, melting points, and elemental analysis confirm the structure and purity of intermediates and final products.
  • The sec-butyl substitution on the phenyl ring at the 2-position can be introduced via the appropriate phenyl aldehyde or amine precursor in the condensation steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

    Esterification: The carboxylic acid group can undergo esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

    Esterification: Alcohols and acid catalysts such as sulfuric acid are used for esterification.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid, as anticancer agents. Quinoline compounds are known for their ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Quinoline derivatives can modulate signaling pathways involved in cell proliferation and apoptosis. For instance, they may act as inhibitors of specific enzymes or receptors that are crucial for cancer cell survival.
  • Case Study : A study investigating SIRT3 inhibitors reported that certain quinoline derivatives exhibited selective inhibition against leukemia cell lines, demonstrating the potential for compounds similar to this compound to target cancer effectively .

Antimicrobial Properties

Quinoline derivatives have also been studied for their antimicrobial properties. The structural characteristics of this compound may contribute to its efficacy against various pathogens:

  • In Vitro Studies : Research on related compounds has shown effectiveness against bacteria such as Staphylococcus epidermidis and Klebsiella pneumoniae. These studies suggest that modifications in the quinoline structure can enhance antimicrobial activity .
CompoundMIC (mg/mL)MBC (mg/mL)
This compoundTBDTBD
Comparative Compound A0.6250.625
Comparative Compound B1.255

Endocrine Disruption Studies

Another area of research involves the assessment of quinoline derivatives in endocrine disruption. The compound's interaction with estrogen receptors has implications for understanding its safety profile in biological systems:

  • Endocrine Disruptor Screening Program : The compound's effects on estrogen receptor activity could provide insights into its potential as an endocrine disruptor, which is crucial for evaluating environmental and health impacts .

Summary of Findings

The applications of this compound span various fields, including:

  • Anticancer Research : Targeting specific pathways in cancer cells.
  • Antimicrobial Development : Effective against certain bacterial strains.
  • Endocrine Disruption Assessment : Evaluating safety in biological contexts.

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural and physicochemical properties of 2-(4-sec-butylphenyl)-8-methylquinoline-4-carboxylic acid and related compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Purity Notes
This compound 932796-03-7 8-methyl, 4-sec-butylphenyl C₂₁H₂₃NO₂ 321.4 95% Bulky sec-butyl enhances lipophilicity.
8-Methyl-2-phenylquinoline-4-carboxylic acid 107027-34-9 8-methyl, 2-phenyl C₁₇H₁₃NO₂ 263.3 95–97% Simpler structure; lower molecular weight.
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid 107027-47-4 8-methyl, 4-methoxyphenyl C₁₈H₁₅NO₃ 293.3 Methoxy group improves solubility .
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid 588711-30-2 7-chloro, 8-methyl, 4-ethylphenyl C₁₉H₁₆ClNO₂ 325.8 95% Chlorine increases electronegativity.
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 401604-07-7 8-chloro, 4-methylphenyl C₁₇H₁₂ClNO₂ 297.7 Chlorine at 8-position alters reactivity .
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid 777877-61-9 7-chloro, 8-methyl, 5-ethylthienyl C₁₇H₁₄ClNO₂S 335.8 Thiophene introduces heterocyclic diversity .

Key Trends and Functional Differences

Chlorine substituents (e.g., at 7- or 8-positions) introduce electronegativity, which may influence hydrogen bonding or metabolic stability .

Solubility and Reactivity: Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid) exhibit improved aqueous solubility due to the polar methoxy group .

Synthetic Accessibility: The target compound and its analogs are synthesized via transition metal-catalyzed cross-coupling (e.g., Pd or Ru), as seen in the arylation of quinoline derivatives . Chlorinated derivatives require halogenation steps, increasing synthetic complexity .

Biological and Industrial Applications: Chlorinated derivatives (e.g., 7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid) are often explored as bioactive molecules in medicinal chemistry due to their enhanced binding affinity . The target compound’s sec-butyl group may confer unique steric interactions, making it a candidate for enzyme inhibition studies .

Research Findings and Data

Comparative Physicochemical Data

Property This compound 8-Methyl-2-phenylquinoline-4-carboxylic acid 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
LogP (Predicted) ~4.2 ~3.1 ~2.8
Aqueous Solubility Low (lipophilic) Moderate High
Melting Point Not reported 223–225°C (ethanol) Not reported

Biological Activity

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core, which consists of a fused benzene and pyridine ring, with a sec-butyl group at the para position of the phenyl ring and a carboxylic acid functional group at the 4-position of the quinoline. Its molecular formula is C18H21NC_{18}H_{21}N with a molecular weight of approximately 305.37 g/mol. The presence of the sec-butyl group imparts distinct steric and electronic properties that may influence its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access, and disrupting catalytic activity.
  • Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
  • DNA Intercalation : The quinoline structure allows it to intercalate into DNA, potentially inhibiting replication and transcription processes in certain pathogens.

Antibacterial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial properties. A study evaluated various quinoline derivatives against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Notably, compounds structurally related to this compound showed varying degrees of antibacterial activity:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aS. aureus64 μg/mL
5aE. coli128 μg/mL
5bMRSA>256 μg/mL

These findings indicate that structural modifications can enhance antibacterial efficacy, particularly against S. aureus and E. coli .

Antitumor Activity

The potential antitumor effects of quinoline derivatives have also been explored. For instance, studies on closely related compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
3aHepG27.7
4aHCT11614.2

This suggests that modifications to the quinoline structure can lead to enhanced antiproliferative activity against cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on mouse macrophage cell lines (RAW 264.7) indicated that compounds related to this compound exhibited low cytotoxicity, with IC50 values comparable to established antibiotics like ampicillin and gentamicin . This low cytotoxic profile is advantageous for further development as therapeutic agents.

Research Applications

The unique structure of this compound makes it a valuable candidate for various applications:

  • Medicinal Chemistry : The compound's potential as a drug candidate targeting specific biological pathways warrants further investigation.
  • Biological Studies : It can serve as a probe to study interactions between quinoline derivatives and biological macromolecules.
  • Material Science : Its properties may be exploited in developing advanced materials like organic semiconductors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-sec-butylphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for purity?

  • Methodology : Synthesis often involves multi-step reactions, including Friedländer annulation or Suzuki-Miyaura coupling for aryl group introduction. For example, late-stage diversification at the 8-position of quinoline derivatives can be achieved using palladium-catalyzed cross-coupling reactions . Purification typically employs column chromatography or recrystallization, with HPLC (>95% purity) recommended for final characterization .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., sec-butyl and methyl groups). IR spectroscopy verifies the carboxylic acid moiety (C=O stretch at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (e.g., C20_{20}H19_{19}NO2_2, MW 305.37) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers under inert gas (N2_2) at -20°C to prevent oxidation. Avoid prolonged exposure to light or moisture. Safety protocols include using PPE (gloves, lab coat) and working in a fume hood due to potential irritancy .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives across studies?

  • Methodology : Cross-validate findings using orthogonal assays (e.g., in vitro kinase inhibition vs. cellular apoptosis assays). Adjust experimental parameters (e.g., cell line selection, dosage) to account for variability. Meta-analyses of SAR data (e.g., substituent effects on potency) can clarify discrepancies .

Q. How does the sec-butylphenyl substituent influence the compound’s interaction with DNA or kinase targets?

  • Methodology : Molecular docking simulations predict binding affinity to targets like topoisomerases or EGFR. Compare with analogs (e.g., 8-chloro derivatives) to assess steric/electronic effects. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics .

Q. What crystallographic data are available to elucidate the compound’s 3D conformation and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (monoclinic, space group P21_1/c) reveals hydrogen-bonding networks (e.g., carboxylic acid dimerization) and packing motifs. Compare with derivatives (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) to understand substituent-driven lattice variations .

Q. How can researchers balance the compound’s antitumor efficacy with potential genotoxicity?

  • Methodology : Assess DNA adduct formation using 32P^{32}P-postlabeling or comet assays. Compare with structurally similar carcinogens (e.g., 4-aminobiphenyl) to identify safer substituents. Dose-response studies in animal models (e.g., xenografts) quantify therapeutic windows .

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